

2-AminoFluorene-D11 as a stable isotope-labeled internal standard

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Compound of Interest

Compound Name: 2-AminoFluorene-D11

Cat. No.: B1529843

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An In-depth Technical Guide to **2-Aminofluorene-d11** as a Stable Isotope-Labeled Internal Standard

Introduction

In the fields of toxicology, environmental science, and drug development, the precise and accurate quantification of aromatic amines is critical due to their potential carcinogenicity.^{[1][2]} 2-Aminofluorene (2-AF) is a synthetic arylamine that is a known carcinogen, capable of forming DNA adducts and inducing tumors in various tissues.^{[1][2][3]} Its detection at trace levels requires highly sensitive and robust analytical methods.

This technical guide focuses on the application of **2-Aminofluorene-d11** (2-AF-d11) as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 2-AF. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).^{[4][5][6]} A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, but is distinguishable by mass.^[7] This co-elution and similar behavior allow it to accurately correct for variability in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.^{[8][9]}

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-AF-d11, including its physicochemical properties, the principles of its use, and a detailed, representative analytical protocol.

Physicochemical Properties

A direct comparison of the unlabeled analyte (2-Aminofluorene) and its stable isotope-labeled internal standard (**2-Aminofluorene-d11**) is essential for analytical method development. The key difference is the mass, which allows for differentiation by a mass spectrometer.

Property	2-Aminofluorene (Analyte)	2-Aminofluorene-d11 (Internal Standard)
Synonyms	2-Fluorenamine, 9H-Fluoren-2-amine	2-Fluorenamine-d11
Molecular Formula	C ₁₃ H ₁₁ N[10]	C ₁₃ D ₁₁ N
CAS Number	153-78-6[10][11]	347841-44-5[12]
Molecular Weight	181.23 g/mol [1][10][11]	192.30 g/mol [12]
Isotopic Enrichment	Not Applicable	≥98 atom % D[12]
Appearance	White to tan crystal powder[1][10]	Not specified (typically similar to unlabeled)
Melting Point	124-132 °C[1][11]	Not specified

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS is the addition of a known quantity of the isotopically labeled standard (2-AF-d11) to a sample containing an unknown quantity of the native analyte (2-AF) at the earliest stage of the analytical workflow.[5][7][9] The SIL-IS and the analyte are assumed to experience identical losses during sample preparation and identical ionization efficiency (or suppression) in the mass spectrometer's ion source.[9]

Quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's signal to the signal of the known-concentration internal standard.[5][6] This ratio is then used to determine the initial concentration of the analyte in the sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

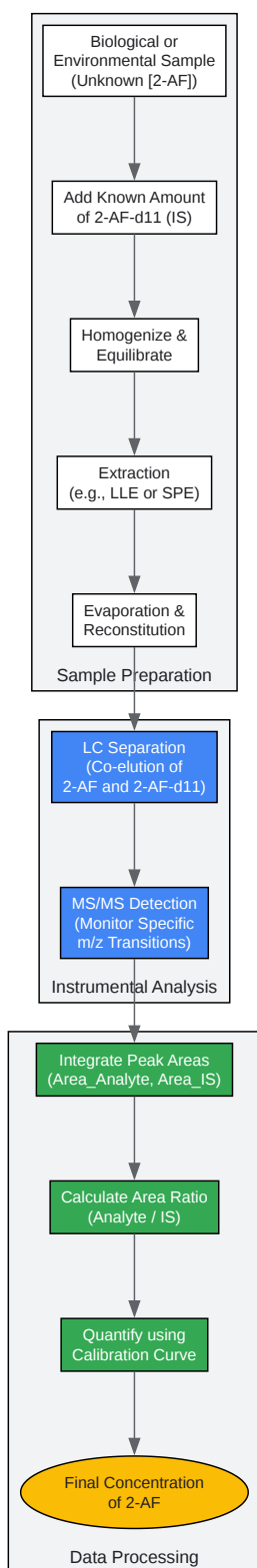


Figure 1. General Workflow for Isotope Dilution Analysis

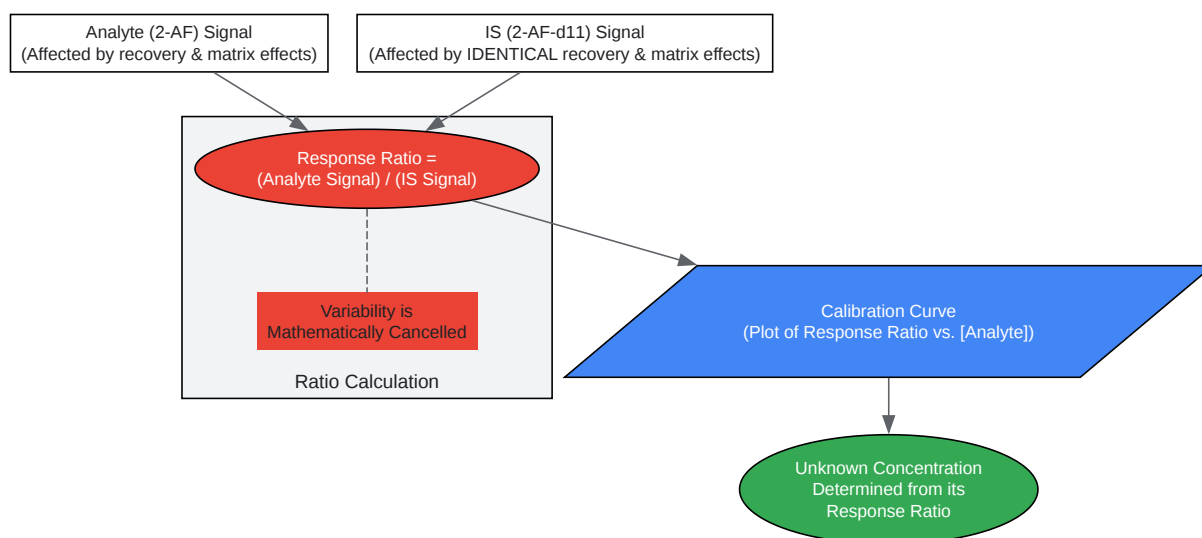


Figure 2. Principle of Quantification using a SIL-IS

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